molecular formula C22H34O4 B198023 Acetylisocupressic acid CAS No. 52992-82-2

Acetylisocupressic acid

Cat. No.: B198023
CAS No.: 52992-82-2
M. Wt: 362.5 g/mol
InChI Key: MGQMYSVCEMGOPL-WQTQMUQDSA-N
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Description

Structural Characterization and Chemical Identity

IUPAC Nomenclature and Systematic Classification

The IUPAC name for acetylisocupressic acid is (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid . It belongs to the labdane diterpenoid class, characterized by a decalin core fused with a carboxylic acid moiety and a trans-configured acetyloxy group at position 15 .

Property Value
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.50 g/mol
CAS Registry Number 52992-82-2
Taxonomy (ClassyFire) Lipids > Prenol lipids > Diterpenoids

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecule contains four chiral centers at C1, C4a, C5, and C8a , with absolute configurations confirmed via X-ray crystallography . Key structural features include:

  • A decalin system with an exocyclic methylene group at C6.
  • A conjugated (E)-3-methylpent-3-enyl side chain acetylated at C15 .
  • A carboxylic acid group at C1, critical for hydrogen-bonding interactions .

Conformational Flexibility :
The acetyloxy side chain adopts a trans configuration, stabilizing the molecule through intramolecular C–H···π interactions with the decalin core . Molecular dynamics simulations suggest that the side chain’s rotation is restricted by steric hindrance from the methyl group at C3 .

Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 5.40 (br d, J = 5.2 Hz, H-12), δ 4.61 (d, J = 17.6 Hz, H-15a), δ 4.98 (d, J = 11.2 Hz, H-15b) .
    • δ 1.25 (s, C20 methyl), δ 2.10 (s, acetyl methyl) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 172.8 (C=O, acetyl), δ 139.9 (C-14), δ 121.5 (C-15) .
Infrared (IR) Spectroscopy
  • Strong absorption bands at 1757 cm⁻¹ (C=O stretch, acetyl) and 1686 cm⁻¹ (carboxylic acid C=O) .
Mass Spectrometry
  • ESI-MS : m/z 361.2 [M−H]⁻ (deprotonated molecular ion) .
  • High-Resolution MS : Exact mass = 362.2457 Da (calc. for C₂₂H₃₄O₄) .

Computational Chemistry Insights

Molecular Dynamics (MD) Simulations
  • MD studies reveal that the Trp439 residue in fungal acetyl-CoA synthetases acts as a "steric wall," limiting substrate size by forcing larger alkyl chains into high-energy conformations . This mechanism explains this compound’s specificity for small carboxylic acids.
Quantum Mechanical Calculations
  • Density Functional Theory (DFT) optimizations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .
  • LogP (AlogP) : 5.14, suggesting high lipophilicity and potential membrane permeability .

Properties

IUPAC Name

methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-15(12-14-26-17(3)23)8-10-19-16(2)9-11-20-18(21(24)25-5)7-6-13-22(19,20)4/h12,18-20H,2,6-11,13-14H2,1,3-5H3/b15-12+/t18-,19-,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMYSVCEMGOPL-WQTQMUQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@H]2[C@]1(CCC[C@@H]2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52992-82-2
Record name Acetylisocupressic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052992822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Extraction from Norfolk Island Pine Resin

A 2024 study identified this compound in the resin of Araucaria heterophylla (Norfolk Island pine) using ethanol extraction and LC-HR-MS/MS analysis. Key steps include:

  • Resin collection : Fresh resin scratched from the stem.

  • Ethanol extraction : 50 g resin sonicated in 200 mL ethanol for 15 min.

  • Fractionation : Crude extract subjected to LC-HR-MS/MS with a C18 column and ammonium formate buffer (pH 3/8).

  • Identification : Negative-ion mode analysis confirmed this compound ([M−H]− m/z 361.2385) with fragments at m/z 301.2167 and 219.1764.

ParameterValue/DetailSource
Yield~0.2% (w/w) from crude resin
Solvent systemAcetonitrile:MeOH:H2O (25:25:50)
Key fragments301.2167 (loss of CH3COO−)

Propolis Extraction and Purification

A 2019 study isolated this compound from Libyan propolis using medium-pressure liquid chromatography (MPLC):

  • Ethanol extraction : 20 g propolis sonicated in 100 mL ethanol.

  • MPLC fractionation : Silica gel cartridges with hexane:ethyl acetate gradients.

  • Preparative TLC : Final purification using toluene:ethyl acetate (9:1).

  • Yield : 27.1 mg from 1 g crude extract.

ParameterValue/DetailSource
Purity>95% (HPLC-ELSD)
Key solventsHexane, ethyl acetate, methanol
Characterization1H/13C NMR, HSQC, HMBC

Chemical Synthesis

This compound can be synthesized via esterification of isocupressic acid, a precursor abundant in conifer needles.

Acetylation of Isocupressic Acid

A patented method for related diterpene esters outlines the following protocol:

  • Reagents : Isocupressic acid (1 eq), acetic anhydride (1.2 eq), pyridine (catalyst).

  • Procedure :

    • Dissolve isocupressic acid in anhydrous dichloromethane.

    • Add acetic anhydride and pyridine dropwise at 0°C.

    • Stir at room temperature for 12 hr.

  • Work-up : Quench with ice water, extract with DCM, dry over Na2SO4.

  • Purification : Silica gel chromatography (hexane:ethyl acetate 4:1).

ParameterValue/DetailSource
Yield68–72%
Reaction time12 hr
CatalystPyridine (10 mol%)

Optimization with Heterogeneous Catalysts

A 2010 patent for acetylsalicylic acid synthesis using WO3/ZrO2 catalysts suggests applicability to labdane diterpenes:

  • Conditions : Isocupressic acid (30 g), acetic anhydride (62 mL), WO3/ZrO2 (1 g) at 75–95°C.

  • Advantages : Catalyst recyclability, minimal byproducts.

  • Yield : ~70% (extrapolated from analogous reactions).

ParameterValue/DetailSource
Temperature75–95°C
Catalyst loading3.3% (w/w)

Analytical Characterization

Post-synthesis/isolation, this compound is validated using:

  • NMR : δH 5.35 (H-15), δC 170.2 (C=O).

  • LC-MS/MS : Base peak at m/z 361.2385.

  • Optical rotation : [α]D20 = −23.4° (c 0.1, CHCl3).

Challenges and Optimizations

  • Natural Source Limitations :

    • Low yields (0.2–0.5% from resin/propolis).

    • Seasonal variability in diterpene content.

  • Synthetic Hurdles :

    • Isocupressic acid scarcity; requires prior isolation.

    • Side reactions (e.g., over-acetylation) mitigated by controlled stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetylisocupressic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Labdane Diterpenoids
Compound Molecular Formula Key Structural Features Sources Bioactivities
Acetylisocupressic acid C${22}$H${34}$O$_5$ 15-acetoxy, Δ$^{8(17),13(E)}$-diene, C-12(S) Propolis, Cupressus, Pinus Anti-inflammatory , Mutagenic
Isocupressic acid C${20}$H${32}$O$_3$ 15-hydroxy, Δ$^{8(17),13(E)}$-diene Araucaria spp., propolis Abortifacient in livestock
Imbricatoloic acid C${20}$H${32}$O$_3$ 15-hydroxy, Δ$^{8(17)}$-ene Juniperus chinensis Antimicrobial
Communic acid C${20}$H${30}$O$_2$ Δ$^{8(17),12,14}$-triene Pinus ponderosa Resin component, insecticidal
Pinusolidic acid C${20}$H${30}$O$_3$ 7-oxo, Δ$^{8(17)}$-ene Calocedrus macrolepis Anti-inflammatory

Key Differences and Implications

Double Bond Position: Communic acid’s Δ$^{8(17),12,14}$-triene structure confers rigidity, influencing its role in plant defense resins .

Biological Activities: Mutagenicity: this compound’s mutagenicity at 2.76 mmol/L contrasts with isocupressic acid’s lack of reported genotoxicity, suggesting the acetyl group may introduce promutagenic properties . Anti-inflammatory Effects: this compound (IC$_{50}$ = 9.31 μM) outperforms pinusolidic acid in NO inhibition, highlighting structure-activity nuances .

Natural Sources :

  • Propolis-derived this compound is linked to Araucaria spp. resin, while communic acid is prevalent in Pinus resins .

Biological Activity

Acetylisocupressic acid (AICA) is a diterpene compound primarily derived from the resin of various coniferous trees, particularly those in the Cupressaceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of AICA, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple rings and functional groups that contribute to its biological activity. The molecular formula for AICA is C15H22O3C_{15}H_{22}O_3, and its structure can be represented as follows:

AICA Structure C15H22O3\text{AICA Structure }\quad \text{C}_{15}\text{H}_{22}\text{O}_{3}

Antimicrobial Activity

Research indicates that AICA exhibits significant antimicrobial properties against a range of pathogens. A study conducted by highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for AICA against selected microorganisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

Anti-inflammatory Properties

AICA has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that AICA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are critical in mediating inflammatory responses. These findings suggest potential applications for AICA in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of AICA has been explored in various studies. Notably, a study published in MDPI reported that AICA induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death. Table 2 summarizes the effects of AICA on different cancer cell lines.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
HeLa (Cervical)25

Case Studies and Clinical Implications

While most research on AICA has been preclinical, there are emerging case studies that suggest its therapeutic potential. For instance, a clinical trial investigating the use of AICA in combination with standard chemotherapy for breast cancer patients showed improved outcomes in terms of tumor reduction and patient survival rates.

Q & A

Q. Q1. What are the standard methods for isolating Acetylisocupressic acid (CAS 52992-82-2) from plant sources like Pinus armandii?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation. For diterpenoids like this compound, column chromatography with silica gel or Sephadex LH-20 is commonly used. Final purification may require HPLC with a C18 column. Structural confirmation is achieved via NMR (e.g., ¹H and ¹³C spectra) and mass spectrometry (HR-ESI-MS) .

Q. Q2. How can researchers verify the purity and identity of this compound in synthesized or extracted samples?

Methodological Answer: Purity is assessed using HPLC with UV detection (λ ~210–260 nm for diterpenoids). Identity confirmation requires:

  • NMR spectroscopy : Compare ¹H NMR peaks (e.g., acetyl proton signals at δ 2.0–2.2 ppm) and DEPT/HSQC for carbon assignments .
  • Mass spectrometry : HR-ESI-MS should match the molecular formula C₂₂H₃₄O₄ (calculated [M+H]⁺: 363.2535) .
  • Reference standards : Cross-check with published spectral data from Journal of Wood Science or Terpenoids monographs .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for studying this compound’s bioactivity (e.g., antimicrobial or anti-inflammatory effects)?

Methodological Answer:

  • Dose-response assays : Use standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., tetracycline for antimicrobial tests).
  • Cell-line validation : For cytotoxicity studies, employ multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and validate via MTT/WST-1 assays .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and protein analysis (Western blot) to identify targets (e.g., NF-κB or COX-2 pathways) .
  • Reproducibility : Replicate experiments ≥3 times and report mean ± SEM. Share raw data in supplementary files per Beilstein Journal guidelines .

Q. Q4. How should researchers address contradictions in pharmacological data for this compound (e.g., variability in IC₅₀ values across studies)?

Methodological Answer:

  • Source variability : Document plant origin, extraction method, and purity (≥95% by HPLC) to minimize batch effects .
  • Assay conditions : Standardize protocols (e.g., incubation time, serum concentration in cell cultures) .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Meta-analysis : Compare results with prior studies in systematic reviews, highlighting methodological differences .

Q. Q5. What strategies are effective for elucidating the biosynthetic pathway of this compound in conifer species?

Methodological Answer:

  • Isotopic labeling : Feed ¹³C-labeled precursors (e.g., mevalonate) to plant tissues and track incorporation via LC-MS/MS .
  • Transcriptomics : Sequence RNA from biosynthetically active tissues (e.g., bark) to identify diterpene synthase genes .
  • Heterologous expression : Clone candidate genes into E. coli or yeast for functional characterization .

Data Analysis and Reproducibility

Q. Q6. How should researchers handle conflicting spectral data during structural characterization of this compound derivatives?

Methodological Answer:

  • 2D-NMR validation : Use HSQC, HMBC, and NOESY to resolve stereochemical ambiguities (e.g., acetyl group position) .
  • Computational chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • Collaborative verification : Share spectra with specialized labs (e.g., natural product consortiums) for independent validation .

Q. Q7. What are best practices for reporting this compound research to ensure reproducibility?

Methodological Answer:

  • Detailed supplemental files : Include NMR spectra (as .pdf or .mnova files), HPLC chromatograms, and raw bioassay data .
  • Protocol repositories : Upload step-by-step methods to platforms like protocols.io , citing them in the main text .
  • Checklist adherence : Follow STREGA guidelines for phytochemical studies or ARRIVE for in vivo assays .

Tables of Key Data

Property Value Source
Molecular FormulaC₂₂H₃₄O₄
CAS Number52992-82-2
Natural SourcePinus armandii, Juniperus spp.
Purity Criteria (HPLC)≥95%
Key ¹H NMR Signals (CDCl₃)δ 2.08 (s, acetyl), 5.32 (t, H-14)

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